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Application Notes and Protocols for Immunohistochemical Detection of Icotrokinra Targets

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Compound of Interest		
Compound Name:	Icotrokinra	
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Introduction

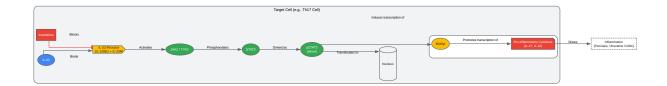
Icotrokinra is an investigational oral peptide that selectively targets the interleukin-23 (IL-23) receptor, representing a promising therapeutic approach for autoimmune and inflammatory diseases. The IL-23/IL-17 axis is a critical inflammatory pathway, and its inhibition has demonstrated significant therapeutic benefits in conditions such as psoriasis and ulcerative colitis. **Icotrokinra** functions by binding to the IL-23 receptor (IL-23R), thereby inhibiting the downstream signaling cascade that leads to the differentiation, proliferation, and activation of Th17 cells. These cells are a major source of pro-inflammatory cytokines, including IL-17, which drive the inflammatory processes in various autoimmune diseases.

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the IL-23 receptor, the direct target of **Icotrokinra**, in formalin-fixed, paraffinembedded (FFPE) human tissues. This protocol is intended to assist researchers in visualizing the expression and localization of IL-23R in relevant tissues, such as skin from psoriasis patients and colon tissue from individuals with ulcerative colitis, to better understand the mechanism of action of **Icotrokinra** and to assess target engagement in preclinical and clinical studies.



IL-23 Signaling Pathway and Icotrokinra's Point of Intervention

The following diagram illustrates the IL-23 signaling pathway and the specific point of intervention by **Icotrokinra**.



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Caption: IL-23 signaling pathway and Icotrokinra's mechanism of action.

Quantitative Data on IL-23 Receptor Expression

The expression of the IL-23 receptor is upregulated in tissues affected by autoimmune diseases. The following table summarizes quantitative data on IL-23R mRNA expression in psoriatic skin compared to healthy control skin.



Gene	Tissue	Condition	Median Relative Quantificati on (RQ)	Fold Change (Psoriatic vs. Healthy)	Reference
IL-23R	Skin	Psoriatic	46.695	~6.65	[1][2]
IL-23R	Skin	Healthy	7.018	-	[1][2]

Immunohistochemistry Protocol for IL-23 Receptor

This protocol provides a detailed methodology for the detection of the IL-23 Receptor in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Materials and Reagents

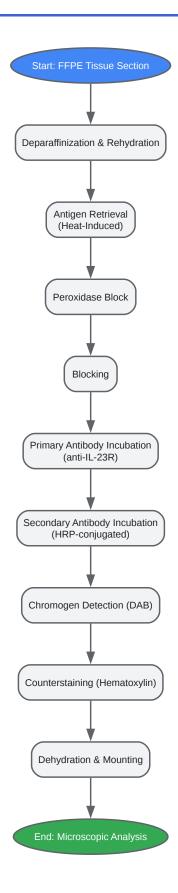
- Primary Antibody: Rabbit polyclonal anti-human IL-23R antibody (e.g., Proteintech Cat# 27163-1-AP or similar validated antibody).
- \bullet FFPE Tissue Sections: 4-5 μm thick sections of human skin or colon mounted on positively charged slides.
- Deparaffinization and Rehydration Solutions: Xylene, 100% Ethanol, 95% Ethanol, 70% Ethanol, Deionized Water.
- Antigen Retrieval Solution: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) or Sodium Citrate Buffer (10 mM Sodium Citrate, pH 6.0).
- Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
- Peroxidase Block: 3% Hydrogen Peroxide in methanol.
- Blocking Buffer: 5% Normal Goat Serum in PBST.
- Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated).
- Chromogen: 3,3'-Diaminobenzidine (DAB).



- Counterstain: Hematoxylin.
- Mounting Medium: Permanent mounting medium.

Experimental Workflow





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Caption: Immunohistochemistry experimental workflow.



Detailed Protocol

- · Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes for 5 minutes each.
 - Immerse in 100% Ethanol: 2 changes for 3 minutes each.
 - Immerse in 95% Ethanol: 1 change for 3 minutes.
 - Immerse in 70% Ethanol: 1 change for 3 minutes.
 - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
 - Pre-heat the antigen retrieval solution (Tris-EDTA buffer, pH 9.0 is recommended for IL-23R) in a water bath or steamer to 95-100°C.[3]
 - Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
 - Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
 - Rinse the slides with deignized water and then with PBST.
- Peroxidase Blocking:
 - Incubate the slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse the slides 2 times with PBST for 5 minutes each.
- Blocking:
 - Incubate the slides with the blocking buffer (5% Normal Goat Serum in PBST) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
- Primary Antibody Incubation:



- Dilute the primary anti-IL-23R antibody to the optimized concentration (e.g., 1:200) in the blocking buffer.
- Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse the slides 3 times with PBST for 5 minutes each.
 - Incubate the slides with the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

Detection:

- Rinse the slides 3 times with PBST for 5 minutes each.
- Prepare the DAB chromogen solution according to the manufacturer's instructions.
- Incubate the slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor the color development under a microscope.
- Stop the reaction by immersing the slides in deionized water.

Counterstaining:

- Immerse the slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.
- Rinse the slides in running tap water until the water runs clear.
- "Blue" the slides in a suitable bluing reagent or tap water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
 - Apply a coverslip with a permanent mounting medium.



Expected Results and Interpretation

- Positive Staining: A brown precipitate at the site of the antigen (IL-23 receptor).
- Localization: IL-23R is a transmembrane protein, so staining is expected on the cell
 membrane of positive cells. In psoriatic skin, increased IL-23R expression is observed on T
 cells in the dermis and epidermis, as well as on dendritic cells and Langerhans cells.[4] In
 ulcerative colitis, increased IL-23R expression is found on T lymphocytes and other immune
 cells in the lamina propria.
- Negative Control: A section incubated without the primary antibody should show no specific staining.
- Positive Control: A tissue known to express IL-23R (e.g., tonsil tissue) should be used to validate the staining procedure.[3]

By following this detailed protocol, researchers can effectively visualize the expression of **Icotrokinra**'s target, the IL-23 receptor, in relevant human tissues, providing valuable insights into disease pathology and the therapeutic potential of this novel oral peptide.

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